1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities. The presence of a nitro group and a carboxylic acid moiety in its structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. Subsequent nitration and carboxylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Alcohol derivatives: Formed by the reduction of the carboxylic acid moiety.
Substituted derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial for cell proliferation and survival . By binding to the FGFR, the compound prevents the activation of downstream signaling pathways, leading to reduced cancer cell growth and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the nitro and carboxylic acid groups.
5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the carboxylic acid moiety.
1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Similar structure but without the nitro group.
Uniqueness
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for developing new therapeutic agents and studying various biochemical pathways.
Properties
Molecular Formula |
C9H7N3O4 |
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Molecular Weight |
221.17 g/mol |
IUPAC Name |
1-methyl-5-nitropyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-11-7(9(13)14)3-5-2-6(12(15)16)4-10-8(5)11/h2-4H,1H3,(H,13,14) |
InChI Key |
FXUDJFUGBASUMN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=CN=C21)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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